molecular formula C10H15N3O3 B15206937 Ethyl 4-(2-aminoacetamido)-1-methyl-1H-pyrrole-2-carboxylate

Ethyl 4-(2-aminoacetamido)-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B15206937
M. Wt: 225.24 g/mol
InChI Key: RNXUSOYMYCTIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-aminoacetamido)-1-methyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of an ethyl ester group, an aminoacetamido group, and a methyl group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-aminoacetamido)-1-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine.

    Introduction of the Aminoacetamido Group: The aminoacetamido group can be introduced through the reaction of the pyrrole derivative with chloroacetyl chloride followed by the reaction with ammonia or an amine.

    Esterification: The carboxyl group on the pyrrole ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-aminoacetamido)-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aminoacetamido group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted pyrrole derivatives with new functional groups.

Scientific Research Applications

Ethyl 4-(2-aminoacetamido)-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-aminoacetamido)-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 4-(2-aminoacetamido)-1-methyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives, such as:

    Ethyl 4-(2-aminoacetamido)-3-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a different substitution pattern.

    Ethyl 4-(2-aminoacetamido)-1-ethyl-1H-pyrrole-2-carboxylate: Contains an ethyl group instead of a methyl group.

    Ethyl 4-(2-aminoacetamido)-1-phenyl-1H-pyrrole-2-carboxylate: Contains a phenyl group, leading to different chemical and biological properties.

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl 4-[(2-aminoacetyl)amino]-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C10H15N3O3/c1-3-16-10(15)8-4-7(6-13(8)2)12-9(14)5-11/h4,6H,3,5,11H2,1-2H3,(H,12,14)

InChI Key

RNXUSOYMYCTIDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1C)NC(=O)CN

Origin of Product

United States

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